1-Propan-2-ylbenzimidazole
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Overview
Description
1-Propan-2-ylbenzimidazole is a heterocyclic aromatic compound that features a benzimidazole core structure substituted with a propan-2-yl group. Benzimidazoles are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1-Propan-2-ylbenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. One common method includes the use of formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization . Industrial production methods often employ high-yielding, one-pot procedures that are compatible with a wide range of functional groups .
Chemical Reactions Analysis
1-Propan-2-ylbenzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often facilitated by halogenating agents.
Cyclization: Intramolecular cyclization reactions can be catalyzed by acids or bases, leading to the formation of more complex heterocyclic structures .
Scientific Research Applications
1-Propan-2-ylbenzimidazole has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential as anticancer, antiviral, and antimicrobial agents
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Propan-2-ylbenzimidazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This inhibition can lead to the disruption of critical biological pathways, making it a valuable tool in drug development .
Comparison with Similar Compounds
1-Propan-2-ylbenzimidazole can be compared to other benzimidazole derivatives such as:
2-Phenylbenzimidazole: Known for its anticancer properties.
5,6-Dimethylbenzimidazole: A component of vitamin B12.
2-Aminobenzimidazole: Exhibits strong antimicrobial activity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
1-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8(2)12-7-11-9-5-3-4-6-10(9)12/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJVKPYTXOUBSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902611 |
Source
|
Record name | NoName_3146 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00902611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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